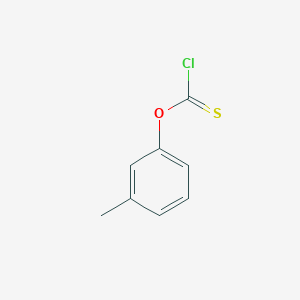
(2S)-2-Amino-2-(thiophen-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-thienyl)alanine is an alanine derivative where one of the methyl hydrogens is replaced by a 2-thienyl group. This compound is a heterocyclic amino acid containing a thiophene ring, which is a five-membered ring with one sulfur atom. The molecular formula of 2-(2-thienyl)alanine is C7H9NO2S, and it has a molecular weight of 171.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thienyl)alanine can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines. This method has been successfully utilized to prepare a wide range of phenylalanine derivatives . Another method involves the Negishi-coupling reaction, which is a key synthetic step in the preparation of orthogonally protected 5-membered heteroaromatic amino acids .
Industrial Production Methods: . These methods can be adapted for the large-scale production of 2-(2-thienyl)alanine.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-thienyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring in the compound is particularly reactive and can participate in electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-thienyl)alanine include palladium catalysts for cross-coupling reactions, phosphorus pentasulfide for sulfurization, and various oxidizing and reducing agents .
Major Products Formed: The major products formed from the reactions of 2-(2-thienyl)alanine depend on the specific reaction conditions. For example, electrophilic substitution reactions on the thiophene ring can lead to the formation of various substituted thiophene derivatives .
Applications De Recherche Scientifique
2-(2-thienyl)alanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptide-based drugs and natural products . In biology, it is used in ligand binding assays and as a precursor for the synthesis of biologically active compounds . In industry, thiophene derivatives, including 2-(2-thienyl)alanine, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 2-(2-thienyl)alanine involves its interaction with molecular targets and pathways in biological systems. One known target is phenylalanine-4-hydroxylase, an enzyme involved in the metabolism of phenylalanine . The compound can act as a substrate or inhibitor of this enzyme, affecting the metabolic pathways related to amino acid synthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(2-thienyl)alanine include other thiophene-containing amino acids such as 3-(2-thienyl)-L-alanine and β-(2-thienyl)-D-alanine . These compounds share the thiophene ring structure but differ in the position of the thiophene group and the stereochemistry of the amino acid.
Uniqueness: The uniqueness of 2-(2-thienyl)alanine lies in its specific structure, which combines the properties of alanine and thiophene. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
(2S)-2-amino-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
DJXMNZLSBCANRG-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@](C1=CC=CS1)(C(=O)O)N |
SMILES canonique |
CC(C1=CC=CS1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
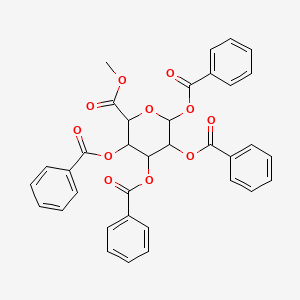
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
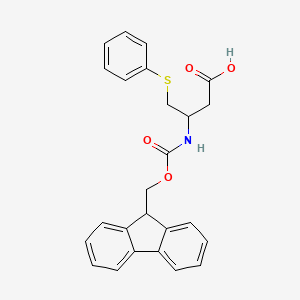
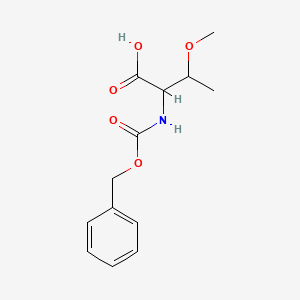
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
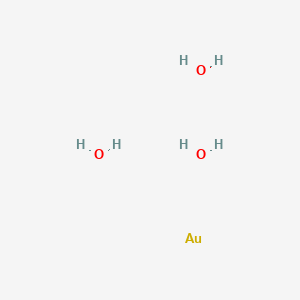
![Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)

![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)

